![molecular formula C14H11N5O3 B2792930 N-(9H-purin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2309778-88-7](/img/structure/B2792930.png)

N-(9H-purin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound . Purine derivatives have been studied for their potential biological activities .

Synthesis Analysis

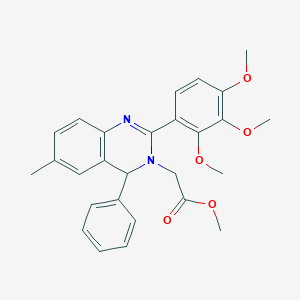

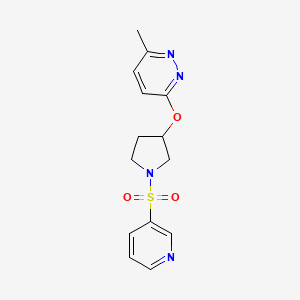

While specific synthesis methods for this compound were not found, purine derivatives are often synthesized through various methods involving the reaction of purine with different reagents .Molecular Structure Analysis

The molecular structure of this compound would likely involve a purine core with additional functional groups attached. The exact structure would depend on the specific locations and types of these attachments .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which it is used. Purine derivatives can undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Mécanisme D'action

Target of Action

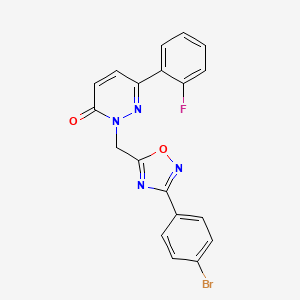

The primary targets of N-(9H-purin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide are cancer cells . The compound has shown cytotoxic activity on cancer cell models .

Mode of Action

The compound interacts with its targets (cancer cells) by inducing apoptosis and decreasing cell proliferation . The exact molecular interactions are still under investigation, and more research is needed to fully understand the mode of action .

Biochemical Pathways

It is known that the compound affects the cell cycle distribution

Pharmacokinetics

Water-soluble prodrugs of the compound have been synthesized, which could potentially improve its bioavailability .

Result of Action

The compound has shown activities on cancer cell lines ranging from 3-39 μM for the best compounds . It has also shown weak antitumoral activity in in vivo experiments . In addition, the lead compound and its prodrug had a synergistic activity with the nucleoside analogue fludarabine in vitro and in vivo .

Avantages Et Limitations Des Expériences En Laboratoire

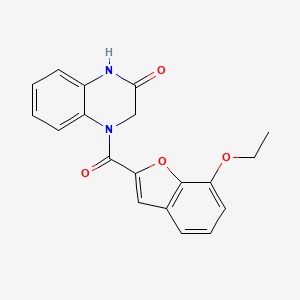

PDD has several advantages for lab experiments, including its synthetic accessibility, its chemical stability, and its potential biological activities. PDD can be easily synthesized from commercially available starting materials and can be stored for long periods of time without degradation. PDD also has the potential to modulate several signaling pathways, which makes it a promising candidate for drug discovery and development. However, PDD also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for the research on PDD, including the optimization of its chemical structure for improved biological activities, the development of novel synthetic methods for PDD analogs, and the investigation of its potential use in combination therapy with other drugs. Furthermore, the elucidation of the exact mechanism of action of PDD and its potential targets in cells will provide valuable insights for the development of new drugs for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of PDD involves several steps, starting from commercially available starting materials. The first step is the preparation of 2,3-dihydrobenzo[b][1,4]dioxine, which can be achieved by the reaction of catechol with acetic anhydride in the presence of a Lewis acid catalyst. The second step is the introduction of a carboxamide group to the benzodioxine ring, which can be accomplished by the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with isocyanate in the presence of a base. The final step is the coupling of the purine derivative with the carboxamide group, which can be achieved by the reaction of PDD with a protected purine derivative in the presence of a coupling reagent.

Applications De Recherche Scientifique

PDD has been extensively studied for its potential biological activities, including its anti-inflammatory, antioxidant, and anticancer effects. PDD has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. PDD has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, PDD has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

Safety and Hazards

Propriétés

IUPAC Name |

N-(7H-purin-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3/c20-14(10-5-21-8-3-1-2-4-9(8)22-10)19-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7,10H,5H2,(H2,15,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLFCZNGLGBNSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2792849.png)

![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2792855.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2792857.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2792864.png)

![2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2792865.png)

![Methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2792868.png)